molecular formula C11H12BrClF3N B8172557 N-(4-bromo-3-chlorobenzyl)-N-ethyl-2,2,2-trifluoroethanamine

N-(4-bromo-3-chlorobenzyl)-N-ethyl-2,2,2-trifluoroethanamine

Cat. No.: B8172557
M. Wt: 330.57 g/mol
InChI Key: APGYNJYGGLLATB-UHFFFAOYSA-N
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Description

N-(4-bromo-3-chlorobenzyl)-N-ethyl-2,2,2-trifluoroethanamine: is an organic compound that features a benzyl group substituted with bromine and chlorine atoms, an ethyl group, and a trifluoroethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 4-bromo-3-chlorobenzyl chloride, ethylamine, and 2,2,2-trifluoroethanol.

    Reaction Steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine) on the benzyl ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the functional groups attached to the benzyl ring.

    Addition Reactions: The trifluoroethanamine moiety can participate in addition reactions with various electrophiles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products with different substituents replacing the bromine or chlorine atoms.

    Oxidation: Products with oxidized functional groups, such as carboxylic acids or ketones.

    Reduction: Products with reduced functional groups, such as alcohols or amines.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology and Medicine:

    Pharmacological Studies: Investigated for potential biological activity, including antimicrobial and anticancer properties.

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Industry:

    Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which N-(4-bromo-3-chlorobenzyl)-N-ethyl-2,2,2-trifluoroethanamine exerts its effects would depend on its specific application. For example, in pharmacological studies, it may interact with specific molecular targets such as enzymes or receptors, altering their activity and leading to a biological response. The trifluoroethanamine moiety could play a role in enhancing the compound’s binding affinity to its target.

Comparison with Similar Compounds

  • N-(4-bromo-3-chlorobenzyl)-N-ethylethanamine
  • 4-bromo-3-chlorobenzyl alcohol
  • 4-bromo-3-chlorobenzonitrile

Comparison:

  • Structural Differences: The presence of the trifluoroethanamine moiety in N-(4-bromo-3-chlorobenzyl)-N-ethyl-2,2,2-trifluoroethanamine distinguishes it from similar compounds, potentially altering its reactivity and biological activity.
  • Unique Properties: The trifluoroethanamine group may confer unique properties such as increased lipophilicity or enhanced binding affinity to biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-[(4-bromo-3-chlorophenyl)methyl]-N-ethyl-2,2,2-trifluoroethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClF3N/c1-2-17(7-11(14,15)16)6-8-3-4-9(12)10(13)5-8/h3-5H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGYNJYGGLLATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=C(C=C1)Br)Cl)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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